molecular formula C17H14N4OS2 B2818146 2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1172407-52-1

2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2818146
CAS No.: 1172407-52-1
M. Wt: 354.45
InChI Key: NUCVXMHYIMBLCB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzothiazole and an imidazole ring . Benzothiazoles are aromatic heterocyclic compounds with diverse biological activities, including antimicrobial, antifungal, and antiviral properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The compound likely contains a benzothiazole and an imidazole ring . Benzothiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Heterocyclic Chemistry and Compound Synthesis

Research on heterocyclic compounds, including imidazo[1,2-a]pyridines, often focuses on synthesizing new molecules for potential applications in medicinal chemistry and materials science. For example, studies have explored the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents, highlighting the potential therapeutic uses of such compounds (Starrett et al., 1989). Similar research has been conducted on the synthesis of imidazo[1,2-a]pyridine derivatives for antiviral applications, indicating the broad spectrum of biological activities these heterocycles may possess (Hamdouchi et al., 1999).

Potential Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their antimycobacterial activity. A study reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, indicating significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017). This suggests potential applications of such compounds in the treatment of tuberculosis and other bacterial infections.

Anticancer Research

Compounds with similar structural features have been explored for their anticancer properties. For instance, benzothiazole derivatives have been synthesized and evaluated for their biological activities, including anticancer effects (Bhoi et al., 2016). This line of research indicates the potential utility of 2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide in oncological studies, possibly as a lead compound for developing new anticancer agents.

Future Directions

Benzothiazole derivatives have gained significant attention due to their broad spectrum of important bioactivities . Future research could focus on exploring the biological activities of this specific compound and its potential applications in medicine.

Properties

IUPAC Name

2-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-10-15(21-9-4-3-8-13(21)18-10)16(22)20-17-19-14-11(23-2)6-5-7-12(14)24-17/h3-9H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCVXMHYIMBLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=NC4=C(S3)C=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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